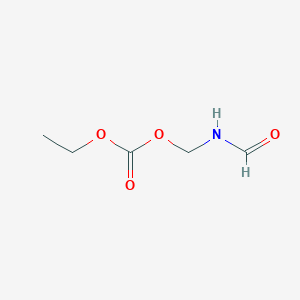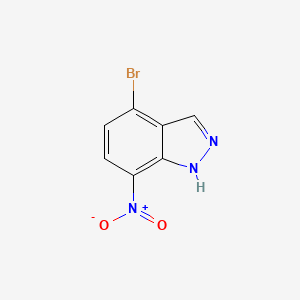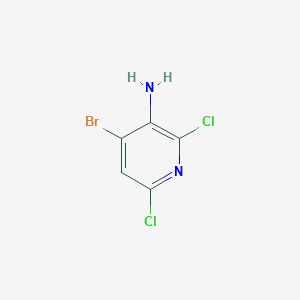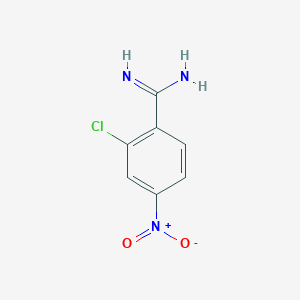
2,5-Dimethylfuran-3-sulfonamide
Overview
Description
2,5-Dimethylfuran-3-sulfonamide is an organic compound with the molecular formula C6H9NO3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and features a sulfonamide group attached to the furan ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-3-sulfonamide typically involves the following steps:
Furan Derivation: Starting with furan, the compound undergoes a series of reactions to introduce the sulfonamide group.
Sulfonation: The furan ring is sulfonated using sulfur trioxide (SO3) in the presence of a suitable solvent, such as chlorosulfonic acid (HClO3).
Amination: The resulting sulfonic acid derivative is then converted to the sulfonamide by reacting with ammonia (NH3) or an amine under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylfuran-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as 2,5-dimethylfuran-3-sulfonic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: 2,5-Dimethylfuran-3-sulfonic acid
Reduction Products: Reduced derivatives of the sulfonamide
Substitution Products: Derivatives with different functional groups replacing the sulfonamide
Scientific Research Applications
2,5-Dimethylfuran-3-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dimethylfuran-3-sulfonamide exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2,5-Dimethylfuran-3-sulfonamide is similar to other sulfonamide derivatives and furan-based compounds. Some similar compounds include:
2,5-Dimethylfuran-3-sulfonic acid
2,5-Dimethylfuran
2,5-Dimethyl-3-furanthiol
Uniqueness: What sets this compound apart from its counterparts is its specific combination of the sulfonamide group and the furan ring, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,5-dimethylfuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVBVKVYUQAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)

